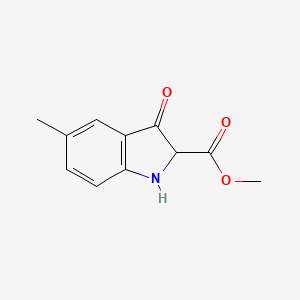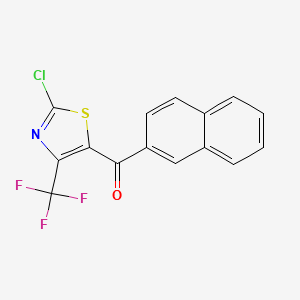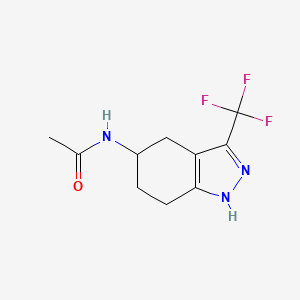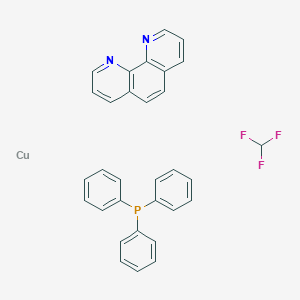
Methyl 5-methyl-3-oxoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-3-oxoindoline-2-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by its unique structure, which includes a methyl group at the 5-position, a keto group at the 3-position, and a carboxylate ester at the 2-position of the indoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this specific compound, the starting materials would include a suitable methyl-substituted ketone and phenylhydrazine, with methanesulfonic acid as the catalyst under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-methyl-3-oxoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group at the 3-position can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can also be reduced to form alcohols.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-3-oxoindoline-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the inhibition of key signaling pathways such as the RAF/MEK/ERK pathway . This compound’s ability to modulate these pathways makes it a promising candidate for further drug development.
Comparación Con Compuestos Similares
Methyl indole-3-carboxylate: Another indole derivative with similar structural features but differing in the position of the functional groups.
2-oxoindoline-based acetohydrazides: Compounds with similar core structures but different substituents, showing notable anticancer activities.
Uniqueness: Methyl 5-methyl-3-oxoindoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 5-methyl-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-8-7(5-6)10(13)9(12-8)11(14)15-2/h3-5,9,12H,1-2H3 |
Clave InChI |
URMPWRYXHILSPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(C2=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)
![(2E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12446378.png)
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)

![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)

![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)


![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
